Sulfazecin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

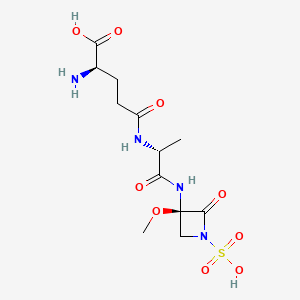

Sulfazecin is a β-Lactam antibiotic against multi-drug resistant pathogens.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Sulfazecin is part of the monobactam class of β-lactam antibiotics, which are characterized by their resistance to metallo-β-lactamases. This property makes this compound a candidate for treating infections caused by multidrug-resistant bacteria. Research indicates that this compound can effectively combat various Gram-negative pathogens, including those resistant to other antibiotics like meropenem and vancomycin .

Efficacy Against Resistant Strains

Clinical studies have demonstrated that this compound is effective against strains of bacteria that have developed resistance to commonly used antibiotics. For instance, it has shown activity against Pseudomonas aeruginosa, a notorious pathogen in hospital-acquired infections . The ability of this compound to evade hydrolysis by certain β-lactamases enhances its therapeutic potential.

Biosynthesis Studies

The biosynthetic pathway of this compound has been a focal point of research, providing insights into the mechanisms of antibiotic production in bacteria. The identification of genes involved in this compound biosynthesis has been achieved through transposon mutagenesis and genomic analysis .

Genetic Characterization

Research has identified a gene cluster responsible for this compound production in Pseudomonas acidophila. This cluster includes non-ribosomal peptide synthetases (NRPSs), which play a crucial role in the assembly of the antibiotic's structure. The characterization of these genes not only aids in understanding this compound biosynthesis but also informs efforts to engineer more effective antibiotics .

Therapeutic Applications

Beyond its role as an antibiotic, this compound's unique properties have led to explorations of its potential therapeutic applications in various fields.

Antimicrobial Stewardship

This compound's effectiveness against resistant bacterial strains positions it as a valuable tool in antimicrobial stewardship programs aimed at preserving the efficacy of existing antibiotics while providing alternatives for resistant infections .

Potential in Combination Therapies

Research into combination therapies involving this compound with other antibiotics is ongoing. Such approaches may enhance treatment efficacy against polymicrobial infections, which are common in clinical settings .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in clinical and laboratory settings:

| Study | Findings |

|---|---|

| Araoka et al., 2012 | Demonstrated efficacy against multidrug-resistant strains, particularly in severe infections. |

| O'Sullivan et al., 1982 | Identified key intermediates in this compound biosynthesis, contributing to understanding its production mechanism. |

| Imada et al., 1980 | Explored the impact of inorganic sulfur on this compound production, indicating environmental factors influencing antibiotic yield. |

Eigenschaften

CAS-Nummer |

77912-79-9 |

|---|---|

Molekularformel |

C12H20N4O9S |

Molekulargewicht |

396.38 g/mol |

IUPAC-Name |

(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1 |

InChI-Schlüssel |

MOBOUQJWGBVNCR-NQYJQULFSA-N |

SMILES |

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |

Isomerische SMILES |

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

77912-79-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

isosulfazecin sulfazecin sulfazecin, (L-Ala)-(R)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.